3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Description
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a cyclohexenone derivative featuring a trifluoromethyl-substituted aniline group at the 3-position of the cyclohexenone ring. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing substituent, which enhances the compound’s metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRVWVGPQLDFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 4-(trifluoromethyl)aniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the compound. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies demonstrate that it exhibits activity against a range of bacteria and fungi, potentially due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways . This makes it a candidate for further development as an antimicrobial agent.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, enabling the creation of more complex molecules. Researchers have utilized this compound to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Reactivity and Functionalization
The presence of the cyclohexenone moiety allows for Michael addition reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is valuable in the synthesis of complex natural products and pharmaceuticals .
Materials Science
Polymer Development
In materials science, compounds like this compound are being explored for their potential use in developing new polymers. The trifluoromethyl group can impart unique properties such as increased thermal stability and chemical resistance to polymers, making them suitable for high-performance applications .
Nanocomposites
Recent studies have investigated the incorporation of this compound into nanocomposite materials. The aim is to enhance the mechanical properties and thermal stability of these materials, which could lead to advancements in fields such as aerospace and automotive engineering .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. The cyclohexenone moiety may participate in various chemical reactions within biological systems, contributing to its overall effects .
Comparison with Similar Compounds
Trifluoromethoxy Substitution
Compound: 3-((4-(Trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one
- Key Difference : Replaces -CF₃ with -OCF₃.
- Properties : The trifluoromethoxy group increases steric bulk and polarity compared to -CF₃. This substitution may alter binding affinity in biological targets.
- Availability : Available in quantities up to 25g (priced at €1,389 for 25g) .
- Molecular Formula: C₁₃H₁₂F₃NO₂.
Chloro and Trifluoromethyl Substitution
Compound: 3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Bromo Substitution
Compound: 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Key Difference: Bromine replaces -CF₃, and the cyclohexenone ring has 5,5-dimethyl groups.
- Properties: Bromine’s higher atomic weight and polarizability could improve crystallinity for X-ray studies. The dimethyl groups may stabilize the enone system .
- Molecular Formula: C₁₄H₁₆BrNO.
Modifications on the Cyclohexenone Ring
Dimethyl Substituents
Compound: 3-({3-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}amino)-5,5-dimethylcyclohex-2-en-1-one
- Key Difference: Incorporates two 5,5-dimethylcyclohexenone moieties.
- Molecular Weight : 352.47 g/mol.
Ethylamino Modification
Compound: 2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one (Fluorexetamine)
- Key Difference: Replaces the enone system with a cyclohexanone and adds an ethylamino group.
Data Table: Key Structural and Commercial Attributes
Biological Activity
3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₂F₃N₁O
- Molecular Weight : 255.24 g/mol
- CAS Number : 149221-38-5
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of specific kinases involved in cell proliferation and survival pathways has been observed. A study demonstrated that derivatives of cyclohexenone compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .
Antimicrobial Properties
Research has shown that certain derivatives of cyclohexenones possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis. In vitro studies have reported that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play crucial roles in inflammatory responses .
Study 1: Anticancer Efficacy
A study conducted on a series of cyclohexenones, including this compound, showed promising results in inhibiting tumor growth in xenograft models. The compound was found to significantly reduce tumor volume compared to controls, with a noted increase in apoptosis markers within the tumors.
Study 2: Antimicrobial Activity
In a comparative study of various cyclohexenone derivatives, this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | 4 | Staphylococcus aureus |
Q & A
Q. What are the optimal synthetic routes for 3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one?
The synthesis typically involves a Michael addition between cyclohexane-1,3-dione derivatives and 4-(trifluoromethyl)aniline under acidic or basic conditions. For example, analogous reactions using 2,4-difluoroaniline and cyclohexane-1,3-dione proceed via condensation in polar solvents like ethanol or DMF, with yields optimized at 60–80°C . Adjustments for trifluoromethyl substitution may require inert atmospheres to prevent decomposition of sensitive intermediates.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regioselectivity and hydrogen bonding between the enone and aniline groups.
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches.
- X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar cyclohexenone derivatives .
Q. What are the common chemical modifications of this compound?
The compound undergoes:
- Oxidation : Ketone groups can be oxidized to carboxylic acids using KMnO₄ or CrO₃.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a cyclohexanol derivative.
- Electrophilic substitution : The trifluoromethylphenyl group directs reactions like nitration or halogenation to specific positions .
Q. How can researchers assess the purity and stability of this compound?
- HPLC with UV detection (λ = 254 nm) ensures purity.
- Thermogravimetric analysis (TGA) monitors decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions.
- Store under inert conditions (argon) at –20°C to prevent hydrolysis of the enone moiety .
Advanced Questions
Q. How can solvent effects and temperature gradients be optimized in the Michael addition step?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the aniline, while temperatures >60°C accelerate kinetics. However, trifluoromethyl groups may destabilize intermediates; thus, low-temperature NMR (e.g., –40°C) can monitor reaction progress without side-product formation .
Q. How do researchers resolve contradictions in crystallographic data caused by dynamic disorder?
Dynamic disorder in the cyclohexenone ring or trifluoromethyl group can be addressed using SHELXL refinement tools . Constraints (e.g., rigid-bond or similarity restraints) and anisotropic displacement parameter analysis improve model accuracy .
Q. What computational methods validate proposed reaction mechanisms?
Q. What challenges arise in synthesizing enantiomerically pure forms of this compound?
Racemization at the cyclohexenone α-carbon is common. Strategies include:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during cyclization.
- Chiral chromatography (e.g., amylose-based columns) for post-synthetic resolution, as seen in squaramide organocatalyst syntheses .
Q. How are structure-activity relationship (SAR) studies designed to explore bioactivity?
- Substituent variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Docking studies : Use protein targets (e.g., kinases or GPCRs) to predict binding modes, inspired by SAR frameworks for tyrosine kinase inhibitors like nilotinib .
Q. What advanced assays are used to screen for biological activity?
- Enzymatic inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or phosphodiesterases.
- Cell-based models : Use fluorescence-based apoptosis assays (e.g., Annexin V staining) to evaluate cytotoxicity, similar to protocols for sorafenib derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
